D-(-)-3-Phosphoglyceric acid disodium

Enzymology Glycolysis Kinetics

Choose D-(-)-3-Phosphoglyceric acid disodium (MW 230.02) for reproducible enzymology. Unlike the free acid (MW 186.06), this disodium salt ensures superior solubility for concentrated stock solutions. As a competitive inhibitor of yeast enolase—an antifungal target—it enables mechanistic and calorimetric binding studies. With a defined Km of 330±25 µM for phosphoglycerate mutase, it guarantees robust kinetic assays for both PGK and PGM. This high-purity (>93%) metabolic intermediate is ideal for tracing flux through lower glycolysis and serine/glycine/threonine biosynthesis pathways.

Molecular Formula C3H5Na2O7P
Molecular Weight 230.02 g/mol
Cat. No. B10769853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(-)-3-Phosphoglyceric acid disodium
Molecular FormulaC3H5Na2O7P
Molecular Weight230.02 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
InChIKeyRGCJWQYUZHTJBE-YBBRRFGFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(-)-3-Phosphoglyceric Acid Disodium: A High-Purity Glycolytic Intermediate for Enolase Inhibition and Enzymatic Assays


D-(-)-3-Phosphoglyceric acid disodium (3-Phospho-D-glyceric acid disodium) is a high-purity (>93%) metabolic intermediate in glycolysis and gluconeogenesis . It is a key substrate for phosphoglycerate kinase and a competitive inhibitor of yeast enolase, making it an essential tool in enzymology and metabolic research [1].

Why Procurement of D-(-)-3-Phosphoglyceric Acid Disodium Requires Precise Specification Over Generic 3-Phosphoglycerate


Generic substitution of 3-phosphoglyceric acid is not feasible due to significant differences in molecular weight, salt form, and enzymatic activity. The disodium salt (MW 230.02 g/mol) offers distinct solubility and stability profiles compared to the free acid (MW 186.06 g/mol) [1]. Its specific inhibition of yeast enolase is a defining characteristic not shared by other 3-phosphoglycerate salts or analogs, and its kinetic parameters as a substrate for phosphoglycerate mutase differ markedly from its isomer, 2-phosphoglycerate [2].

Quantitative Differentiation of D-(-)-3-Phosphoglyceric Acid Disodium vs. 2-Phosphoglycerate and Other Analogs


Substrate Affinity: D-(-)-3-Phosphoglyceric Acid Disodium vs. 2-Phosphoglycerate for Phosphoglycerate Mutase (PGM)

As a substrate for phosphoglycerate mutase (PGM), D-(-)-3-phosphoglyceric acid disodium exhibits a significantly higher Km value compared to its product isomer, 2-phosphoglycerate. For the cytosolic isozyme from Ricinus communis, the Km for 3-phosphoglycerate is 330 +/- 25 microM, while the Km for 2-phosphoglycerate is 60 +/- 10 microM, representing a 5.5-fold difference in affinity [1]. This difference is a critical parameter for designing enzyme assays and understanding metabolic flux control.

Enzymology Glycolysis Kinetics

Enzyme Inhibition: D-(-)-3-Phosphoglyceric Acid Disodium as a Competitive Inhibitor of Yeast Enolase

D-(-)-3-Phosphoglyceric acid disodium acts as a competitive inhibitor of yeast enolase, a property that is not observed with its isomer 2-phosphoglycerate or other glycolytic intermediates like phosphoenolpyruvate (PEP), which is the enzyme's natural substrate [1][2]. The binding thermodynamics of this inhibition have been characterized via isothermal titration calorimetry (ITC) using the enzyme-Mg2+ complex, providing quantitative data on the heat absorbed upon binding in various buffer systems [1].

Enolase Inhibition Yeast Enolase Calorimetry

Chemical and Physical Stability: Disodium Salt vs. Free Acid for Long-Term Storage

The disodium salt form of D-(-)-3-phosphoglyceric acid offers enhanced stability compared to the free acid. The free acid form of 3-phosphoglyceric acid (CAS 820-11-1) is recommended for storage at -20°C for 3 years in powder form . In contrast, the disodium salt (CAS 80731-10-8) is characterized as a salt that is "very stable at room temperature" in its salt form, though it should be protected from moisture [1]. This increased ambient stability is a significant advantage for procurement and inventory management.

Compound Stability Storage Conditions Procurement

Aqueous Solubility: D-(-)-3-Phosphoglyceric Acid Disodium Provides Superior Concentration Range for In Vitro Assays

D-(-)-3-Phosphoglyceric acid disodium demonstrates high aqueous solubility, a key advantage for preparing stock solutions for in vitro enzymatic assays. It is soluble in water at a concentration of 50 mg/mL, yielding a clear, colorless to faintly yellow solution . Some vendors report even higher solubility in water, up to 242.5 mg/mL (approximately 1054 mM) with sonication, and 10 mg/mL (43.47 mM) in PBS (pH 7.2) [1]. This high solubility facilitates the creation of concentrated stock solutions for diverse experimental setups.

Solubility Assay Development Biochemistry

Optimal Applications for D-(-)-3-Phosphoglyceric Acid Disodium in Research and Industrial Settings


Development of Kinetic Assays for Phosphoglycerate Kinase and Phosphoglycerate Mutase

As a high-purity substrate with a well-defined Km, D-(-)-3-phosphoglyceric acid disodium is ideal for establishing robust, reproducible kinetic assays for phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM). Its high solubility allows for preparation of concentrated stock solutions, and its distinct Km for PGM (330 +/- 25 microM) [1] enables precise modeling of enzyme kinetics and the evaluation of potential inhibitors.

Investigating Yeast Enolase Inhibition for Antifungal Drug Discovery

This compound is uniquely suited for research into yeast enolase, a promising antifungal target. Its role as a competitive inhibitor [1] provides a valuable tool for mechanistic studies, including calorimetric binding assays [2], and for use as a reference standard in the screening and characterization of novel, more potent enolase inhibitors.

Metabolic Flux Analysis in Glycolysis and Gluconeogenesis Studies

The compound's central role as a metabolic intermediate makes it an essential standard for tracing metabolic flux through the lower portion of glycolysis and gluconeogenesis. Its distinct kinetic properties allow researchers to study the regulation of the PGM-catalyzed step and the partitioning of carbon flux between energy production and biosynthetic pathways like serine, glycine, and threonine synthesis [2].

Precursor for Synthesis of Serine and Other Amino Acids in Biochemical Research

In metabolic engineering and biochemical studies, D-(-)-3-phosphoglyceric acid disodium serves as a direct precursor for the biosynthesis of serine, which is in turn a precursor for glycine and cysteine. Its use as a defined starting material allows for controlled studies of these biosynthetic pathways, particularly in systems where glycolytic flux is being manipulated or studied [2].

Technical Documentation Hub

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